molecular formula C19H12O B3023650 2-Phenyl-9H-fluoren-9-one CAS No. 3096-49-9

2-Phenyl-9H-fluoren-9-one

Cat. No.: B3023650
CAS No.: 3096-49-9
M. Wt: 256.3 g/mol
InChI Key: IORFUWFRPCVGNE-UHFFFAOYSA-N
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Description

2-Phenyl-9H-fluoren-9-one is an organic compound with the molecular formula C19H12O. It is a derivative of fluorenone, characterized by the presence of a phenyl group attached to the 2-position of the fluorenone structure. This compound is known for its applications in organic electronics and materials science due to its unique photophysical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One of the common methods for synthesizing 2-Phenyl-9H-fluoren-9-one involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method typically uses phenylboronic acid, cesium carbonate, and palladium acetate as catalysts in a toluene solvent under a carbon monoxide atmosphere . The reaction conditions are optimized to achieve high yields and purity of the desired product.

Another method involves the intramolecular Friedel-Crafts alkylation of chalcones, catalyzed by trifluoromethanesulfonic acid in nitromethane at 80°C. This method is efficient and yields up to 99% .

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes, with careful control of reaction conditions to ensure consistency and quality. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Phenyl-9H-fluoren-9-one undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form fluorenone derivatives.

    Reduction: Reduction reactions can convert it to fluorenol derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, particularly at the phenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

The major products formed from these reactions include various substituted fluorenones and fluorenols, depending on the specific reagents and conditions used.

Scientific Research Applications

2-Phenyl-9H-fluoren-9-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyl-9H-fluoren-9-one involves its interaction with various molecular targets and pathways. Its photophysical properties enable it to act as a sensitizer in photochemical reactions. The presence of the phenyl group enhances its ability to participate in π-π interactions, which are crucial for its function in electronic devices .

Comparison with Similar Compounds

Similar Compounds

    9H-Fluoren-9-one: The parent compound without the phenyl group.

    Fluorenol: The reduced form of fluorenone.

    Fluorenone derivatives: Various substituted fluorenones with different functional groups.

Uniqueness

2-Phenyl-9H-fluoren-9-one is unique due to the presence of the phenyl group, which enhances its photophysical properties and makes it more suitable for applications in organic electronics and materials science compared to its parent compound and other derivatives .

Properties

IUPAC Name

2-phenylfluoren-9-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H12O/c20-19-17-9-5-4-8-15(17)16-11-10-14(12-18(16)19)13-6-2-1-3-7-13/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IORFUWFRPCVGNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H12O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305065
Record name NSC168938
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3096-49-9
Record name 2-Phenyl-9H-fluoren-9-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3096-49-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name NSC168938
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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